molecular formula C9H5IN2O2 B1314853 3-Iodo-8-nitroquinoline CAS No. 497084-46-5

3-Iodo-8-nitroquinoline

Cat. No.: B1314853
CAS No.: 497084-46-5
M. Wt: 300.05 g/mol
InChI Key: JTOBADNVHAZTAP-UHFFFAOYSA-N
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Description

3-Iodo-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science

Scientific Research Applications

3-Iodo-8-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimalarial agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Safety and Hazards

INQ is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . This includes hybrids that have moieties with predetermined activities bound to the quinoline moiety, which are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives were also highlighted to explore the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

Biochemical Analysis

Biochemical Properties

3-Iodo-8-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism and signal transduction pathways. The compound’s nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of inactive or less active metabolites . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation reactions, including reduction, oxidation, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential . Additionally, this compound can interact with plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, this compound’s presence in the nucleus can affect gene expression by interacting with DNA and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-8-nitroquinoline typically involves the iodination of 8-nitroquinoline. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the quinoline ring. The reaction is usually carried out in the presence of an oxidizing agent such as nitric acid or a halogenating agent like iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-8-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Substitution: Derivatives with different substituents replacing the iodine atom.

    Reduction: 3-Amino-8-nitroquinoline.

    Oxidation: Quinoline N-oxide derivatives.

Comparison with Similar Compounds

    3-Iodoquinoline: Lacks the nitro group, making it less reactive in certain biological contexts.

    8-Nitroquinoline: Lacks the iodine atom, which affects its cellular uptake and overall reactivity.

    3-Iodo-5-fluoro-8-chloroquinoline: Contains additional halogen atoms, which can further modify its chemical and biological properties.

Uniqueness: 3-Iodo-8-nitroquinoline is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-iodo-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBADNVHAZTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476197
Record name 3-Iodo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497084-46-5
Record name 3-Iodo-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-8-nitroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A stirred mixture of 8-nitroquinoline (100 g, 0.57 mol) in acetic acid (500 ml) was treated with N-iodosuccinimide (155 g, 0.69 mol) portionwise over 10 minutes, and warmed to 62° C. for 6 h. A further portion of N-iodosuccinimide (25 g, 0.14 mol) was introduced and the mixture stirred for a further 16 h before cooling to ambient temperature. The solvent was removed in vacuo, keeping the temperature below 35° C. The residue was dissolved in dichloromethane (2 L) and washed successively with saturated aqueous sodium bicarbonate solution (2×1 L), 10% aqueous sodium thiosulphate solution (1 L), water (1 L), brine (100 ml), then the organic phase was dried over magnesium sulphate. The mixture was filtered and the solvent removed to give a yellow solid which was recrystallised from ethyl acetate to give the title compound (D3) (168 g, 97%) as a yellow solid;
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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